molecular formula C19H20N2S B2848321 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207026-70-7

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2848321
CAS No.: 1207026-70-7
M. Wt: 308.44
InChI Key: KGJNNOJNAFEYJS-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by an ethylthio (-S-C₂H₅) group at the 2-position, an ortho-tolyl (2-methylphenyl) group at the 1-position, and a para-tolyl (4-methylphenyl) group at the 5-position. Its synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications under controlled conditions (e.g., reflux in ethanol or THF with catalysts like CAN) . Key analytical techniques such as NMR, HRMS, and X-ray crystallography are employed to confirm its structure and purity .

Properties

IUPAC Name

2-ethylsulfanyl-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-11-9-14(2)10-12-16)21(19)17-8-6-5-7-15(17)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJNNOJNAFEYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with p-tolualdehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethylthioacetic acid under basic conditions to yield the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, facilitating membrane penetration and increasing bioavailability. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., bromo in 9c) at aryl positions enhance enzyme inhibition, whereas alkyl groups (e.g., methyl in p-tolyl) improve metabolic stability .
  • Synthetic Feasibility : Ethylthio-imidazoles are more accessible for large-scale synthesis than triazole-linked derivatives, which require specialized catalysts (e.g., CAN) .

Biological Activity

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent. Its unique structure, characterized by the presence of an ethylthio group and multiple aromatic substituents, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

Key Features:

  • Imidazole Ring: A five-membered heterocyclic structure that is crucial for biological activity.
  • Ethylthio Group: Enhances nucleophilic properties and can participate in various chemical reactions.
  • Aromatic Substituents: The o-tolyl and p-tolyl groups provide additional stability and influence the compound's interaction with biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial activity, where inhibition of bacterial enzymes can lead to cell death.
  • Receptor Modulation: The compound may bind to specific receptors, altering their function and leading to various biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Comparisons

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compoundTBDTBDAntibacterial
2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole0.250.50Antiviral
2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole0.300.60Antifungal

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Case Studies

Several studies have highlighted the potential of imidazole derivatives in combating antibiotic-resistant strains. For example:

  • Study on Pyrazole Derivatives: Research indicated that pyrazole derivatives with similar structural features exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 µg/mL .
  • Synergistic Effects: The combination of imidazole derivatives with existing antibiotics like Ciprofloxacin showed enhanced efficacy, suggesting potential for developing combination therapies .

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial activity:

  • Antiviral Properties: Preliminary data suggest potential efficacy against viral infections, particularly HIV, due to structural similarities with known integrase inhibitors .
  • Anti-inflammatory Effects: Some imidazole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

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